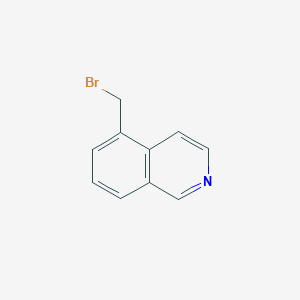

5-(Bromomethyl)isoquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(bromomethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGUDRWCJOVQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Bromomethyl)isoquinoline via Benzylic Bromination of 5-Methylisoquinoline

Abstract: 5-(Bromomethyl)isoquinoline is a pivotal building block in modern medicinal chemistry and materials science, primarily owing to the reactivity of its bromomethyl group which allows for a variety of nucleophilic substitution reactions.[1] This guide provides an in-depth technical overview of its synthesis from 5-methylisoquinoline, focusing on the most prevalent and efficient method: the Wohl-Ziegler reaction. We will dissect the underlying free-radical mechanism, provide a detailed and validated experimental protocol, discuss characterization techniques, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important synthetic transformation.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a core structural motif in numerous pharmacologically active compounds, including papaverine and morphine.[2][3] The functionalization of the isoquinoline ring is key to modulating the biological activity of these molecules. This compound serves as a highly versatile intermediate because the bromomethyl substituent at the 5-position acts as a potent electrophilic handle. The bromine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles (e.g., amines, thiols, alkoxides), enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[1]

While several synthetic routes to isoquinoline derivatives exist, the most direct and widely adopted method for preparing this compound is through the benzylic bromination of the readily available starting material, 5-methylisoquinoline. This transformation is a classic example of a free-radical halogenation, specifically the Wohl-Ziegler reaction, which leverages N-Bromosuccinimide (NBS) as a selective brominating agent.[1][4]

The Wohl-Ziegler Reaction: A Mechanistic Deep Dive

The selective bromination of the methyl group on 5-methylisoquinoline, without affecting the aromatic isoquinoline core, is achieved via a free-radical chain reaction. This process is highly specific to the benzylic position—the carbon atom adjacent to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate.

Causality Behind Experimental Choices

-

The Reagent: N-Bromosuccinimide (NBS): The choice of NBS over elemental bromine (Br₂) is critical.[5] Br₂ tends to react with aromatic rings via electrophilic aromatic substitution, a competing and undesirable side reaction. NBS provides a constant, low concentration of Br₂ in the reaction medium, which favors the radical pathway over the electrophilic pathway.[6] This low concentration is maintained through the reaction of NBS with HBr, which is generated during the propagation step of the radical mechanism.[7][8]

-

The Radical Initiator: Free-radical reactions require an initiation step to generate the initial radical species. This is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photochemical initiation with UV light (hν).[4][9] These initiators decompose under heat or light to form radicals, which then start the chain reaction.

-

The Solvent: The reaction is typically performed in a non-polar, inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. These solvents do not participate in the reaction and can effectively dissolve the starting material. It is crucial that the solvent be anhydrous, as water can react with NBS.[4]

The Free-Radical Chain Mechanism

The reaction proceeds through three distinct stages: initiation, propagation, and termination.

Caption: The Wohl-Ziegler free-radical chain mechanism for benzylic bromination.

-

Initiation: The reaction begins with the homolytic cleavage of the initiator (AIBN) to form two radicals and nitrogen gas. A bromine radical (Br•) is then generated, which acts as the chain carrier.

-

Propagation: This is a two-step cycle.

-

First, a bromine radical abstracts a hydrogen atom from the methyl group of 5-methylisoquinoline. This step is highly selective for the weakest C-H bond, which is the benzylic C-H bond, leading to the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

Second, the newly formed benzylic radical reacts with a molecule of Br₂ (which is generated in situ from the reaction between NBS and HBr) to yield the final product, this compound, and a new bromine radical. This new bromine radical can then participate in the first step of the propagation cycle, continuing the chain reaction.[7][8]

-

-

Termination: The chain reaction concludes when any two radical species combine, quenching the process.

Experimental Protocol: A Validated Method

This protocol is a self-validating system designed for reproducibility and high yield. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 5-Methylisoquinoline | 143.18 | 5.00 g | 34.9 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.52 g | 36.6 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.28 g | 1.7 | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |

| Saturated Sodium Thiosulfate (aq) | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Note on NBS purity: For best results, NBS should be recrystallized from water prior to use, as impurities can lead to unreliable outcomes.[4]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisoquinoline (5.00 g, 34.9 mmol), N-bromosuccinimide (6.52 g, 36.6 mmol), and azobisisobutyronitrile (0.28 g, 1.7 mmol). Add carbon tetrachloride (150 mL).

-

Reflux: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material, which typically takes 2-4 hours.

-

Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate as a white solid. Remove the solid by vacuum filtration and wash it with a small amount of cold CCl₄.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity. The hydrobromide salt is often used for its improved solubility and handling properties in laboratory settings.[1]

Expected Product Characteristics

| Property | Value |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₀H₈BrN |

| Molar Mass | 222.08 g/mol |

| Expected Yield | 70-85% |

| Melting Point | 81-84 °C (literature varies) |

Spectroscopic Data

Spectroscopic analysis is essential for unambiguous structural confirmation.

| Technique | Expected Data |

| ¹H NMR | The key diagnostic signal is a singlet for the bromomethyl protons (-CH₂Br) appearing around δ 4.5-4.75 ppm. The aromatic protons of the isoquinoline ring will show characteristic shifts and coupling patterns in the δ 7.5-9.2 ppm range.[1] |

| ¹³C NMR | A characteristic peak for the bromomethyl carbon (-CH₂Br) is expected around δ 30-33 ppm.[1] |

| Mass Spec. (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z = 221 and 223, corresponding to the [M]⁺ and [M+2]⁺ ions due to the ⁷⁹Br and ⁸¹Br isotopes. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; impure NBS; initiator decomposed. | Increase reaction time and monitor by TLC. Recrystallize NBS before use. Add initiator in portions if the reaction is sluggish over a long period. |

| Formation of Dibromo-product | Use of excess NBS. | Use NBS in slight excess (1.05-1.1 equivalents) and monitor the reaction carefully to stop it upon consumption of the starting material. |

| Aromatic Ring Bromination | Presence of ionic conditions; reaction run for too long at high temperature. | Ensure the reaction is run under strict radical conditions (non-polar solvent, initiator). Avoid exposure to light if using a thermal initiator. |

| Reaction Fails to Initiate | Ineffective initiator; insufficient temperature. | Check the age and storage conditions of AIBN/BPO. Ensure the reaction mixture reaches the proper reflux temperature for thermal initiation. |

Conclusion

The synthesis of this compound from 5-methylisoquinoline via the Wohl-Ziegler reaction is a robust and highly selective method. The success of the synthesis hinges on understanding the free-radical mechanism and carefully controlling the reaction conditions, particularly through the use of NBS as a selective bromine source and a suitable radical initiator. The resulting product is a valuable synthetic intermediate, providing a gateway to a vast library of functionalized isoquinoline derivatives for applications in pharmaceutical and materials development.

References

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Please note a direct clickable link to the full text may require a subscription. A general landing page is provided. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to the Wohl-Ziegler Bromination of 5-Methylisoquinoline

Introduction: Strategic Bromination in Heterocyclic Chemistry

The selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of transformations, the introduction of a bromine atom at a benzylic position offers a versatile handle for subsequent elaborations, serving as a gateway to a diverse array of chemical entities. The Wohl-Ziegler reaction, a free-radical mediated bromination, stands as a powerful and reliable method for achieving this transformation, particularly at the benzylic positions of alkyl-substituted aromatic and heteroaromatic systems.[1][2]

This technical guide provides an in-depth exploration of the Wohl-Ziegler bromination specifically applied to 5-methylisoquinoline. This substrate presents a unique challenge and opportunity, as the methyl group is activated by the adjacent isoquinoline ring system. The successful synthesis of 5-(bromomethyl)isoquinoline is of significant interest as this product is a crucial building block for the development of novel pharmaceutical agents and functional materials.[3] We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss critical parameters that ensure a successful and safe execution.

The Mechanistic Heart of the Wohl-Ziegler Reaction

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction conditions. The key players in this transformation are the substrate (5-methylisoquinoline), the brominating agent, N-bromosuccinimide (NBS), and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The reaction is initiated by the homolytic cleavage of the radical initiator, which then abstracts a bromine atom from NBS to generate a bromine radical (Br•). This highly reactive species then abstracts a hydrogen atom from the most labile C-H bond in the substrate. In the case of 5-methylisoquinoline, this is the benzylic C-H bond of the methyl group, due to the resonance stabilization of the resulting benzylic radical.[4][5] This resonance stabilization is the driving force for the high regioselectivity of the Wohl-Ziegler reaction.[4]

The newly formed benzylic radical then reacts with a molecule of bromine (Br₂) to yield the desired this compound and another bromine radical, which propagates the chain reaction. A critical aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine to suppress competing electrophilic addition reactions to the aromatic ring.[6][7] NBS is the reagent of choice for this purpose, as it provides a slow, steady-state concentration of bromine through its reaction with the hydrogen bromide (HBr) generated in the propagation step.[8][9][10]

Visualizing the Mechanism

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated, allowing for adaptation and troubleshooting.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 5-Methylisoquinoline | ≥98% | Commercially Available | |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available | Should be recrystallized from water if it appears yellow.[11] |

| Azobisisobutyronitrile (AIBN) | Reagent Grade | Commercially Available | Handle with care; thermal decomposition can be vigorous. |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available | Caution: Toxic and ozone-depleting. Use in a well-ventilated fume hood. Consider alternative solvents like acetonitrile or trifluorotoluene.[6][7] |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For workup. | |

| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous Solution | For quenching excess bromine. | |

| Brine | Saturated Aqueous Solution | For workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Hexanes | HPLC Grade | For chromatography. | |

| Ethyl Acetate | HPLC Grade | For chromatography. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methylisoquinoline (1.0 eq).

-

Dissolve the starting material in anhydrous carbon tetrachloride (approximately 10-20 mL per gram of 5-methylisoquinoline).

-

Add N-bromosuccinimide (1.1 eq) to the solution. Rationale: A slight excess of NBS ensures complete consumption of the starting material.

-

Finally, add a catalytic amount of AIBN (0.05-0.1 eq). Rationale: AIBN is a thermal radical initiator; the amount is catalytic as the reaction is a chain process.

-

-

Reaction Execution:

-

Place the flask in an oil bath and heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring.

-

The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.[7] The reaction is typically complete within 1-3 hours.

-

Self-Validation: The progress can also be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).

-

-

Workup and Quenching:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine. Rationale: These washes remove acidic byproducts and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically a yellow to brown oil or solid.

-

Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Self-Validation: The purity of the collected fractions should be assessed by TLC. The final product, this compound, can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.[3]

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Critical Parameters and Field-Proven Insights

Choice of Brominating Agent and Initiator

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for Wohl-Ziegler brominations due to its ability to maintain a low, steady concentration of molecular bromine, thus minimizing side reactions.[6][8][10] It is crucial to use pure, dry NBS, as impurities can lead to undesired side reactions. If the NBS is yellow, it should be recrystallized from water before use.[11]

-

Radical Initiator (AIBN vs. BPO): Both AIBN and benzoyl peroxide (BPO) are effective radical initiators. AIBN is often preferred as it decomposes cleanly to produce nitrogen gas and two cyanoisopropyl radicals, which are less likely to participate in side reactions compared to the phenyl radicals generated from BPO.[12] The choice of initiator can sometimes influence the reaction rate and yield.[13][14]

Solvent Selection: Beyond Carbon Tetrachloride

Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for the Wohl-Ziegler reaction.[6][7] However, due to its toxicity and environmental concerns, alternative solvents are now widely used.[6]

-

Acetonitrile (CH₃CN): A polar aprotic solvent that can be a suitable replacement for CCl₄.[6][15]

-

Trifluorotoluene (C₆H₅CF₃): A non-polar solvent that has been proposed as a greener alternative to CCl₄.[7]

-

Dichloromethane (CH₂Cl₂): While sometimes used, it is generally less ideal as it can be susceptible to radical abstraction.[16]

It is important to note that the choice of solvent can impact the reaction rate and selectivity.

Safety and Handling Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen and is toxic upon inhalation and skin contact. All operations involving CCl₄ must be conducted in a fume hood.

-

Azobisisobutyronitrile (AIBN): AIBN is a thermally unstable compound that can decompose vigorously upon heating. It should be stored in a cool, dark place and handled with care.

-

General Precautions: The reaction should be conducted behind a blast shield, especially when running on a larger scale. It is also important to be aware of the potential for runaway reactions, particularly if the reaction is not properly initiated or if the heat source is not controlled.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal is a singlet for the bromomethyl protons (-CH₂Br) typically appearing around δ 4.5-4.75 ppm. The aromatic protons of the isoquinoline ring will exhibit characteristic chemical shifts and coupling patterns.[3]

-

¹³C NMR: The bromomethyl carbon will appear as a distinct peak around δ 30 ppm.[3]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The Wohl-Ziegler bromination of 5-methylisoquinoline is a robust and reliable method for the synthesis of this compound, a valuable intermediate in drug discovery and materials science. By understanding the underlying radical mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, insights into critical parameters, and essential safety considerations. Adherence to these principles will enable the successful and safe implementation of this important transformation in the laboratory.

References

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

-

Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 10, 2026, from [Link]

-

Wohl–Ziegler bromination. (2023, November 28). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Wohl-Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed. Retrieved January 10, 2026, from [Link]

-

Wohl–Ziegler bromination. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

-

Wohl zeiglar reaction compatible solvents. (2011, February 20). Sciencemadness.org. Retrieved January 10, 2026, from [Link]

-

Radical Allylic Bromination (Wohl-Ziegler Reaction). (n.d.). Retrieved January 10, 2026, from [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives. (1998, December 23). Google Patents.

-

Radical formation from (a) AIBN and (b) BPO. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

-

A Safe and Green Benzylic Radical Bromination Experiment. (2020, January 21). ACS Publications. Retrieved January 10, 2026, from [Link]

-

A Dangerous Bromance. (2024, February 19). Scientific Update. Retrieved January 10, 2026, from [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). YouTube. Retrieved January 10, 2026, from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 10, 2026, from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2000, January 1). ResearchGate. Retrieved January 10, 2026, from [Link]

-

What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

N-Bromosuccinimide. (2023, December 27). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

A: Benzylic bromination methods. B: Benzylic bromination applied to the total synthesis of caramboxin. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Chemists' Guide to Wohl-Ziegler Reaction. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

-

Strategy for Predicting Products of Allylic Brominations. (n.d.). OpenOChem Learn. Retrieved January 10, 2026, from [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1992, January 1). ACS Publications. Retrieved January 10, 2026, from [Link]

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Allylic Bromination With Allylic Rearrangement. (2013, December 2). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

A Safe and Green Benzylic Radical Bromination Experiment. (2020, January 21). Journal of Chemical Education. Retrieved January 10, 2026, from [Link]

-

What is the difference between peroxides and AIBN as free radical initiators? (2015, October 22). Reddit. Retrieved January 10, 2026, from [Link]

- Purification of isoquinoline. (1989, June 16). Google Patents.

-

Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of styrene(with or without DVB as a crosslinker)? (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Radical Allylic Bromination (Wohl-Ziegler Reaction) [ns1.almerja.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. Sciencemadness Discussion Board - Wohl zeiglar reaction compatible solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

A Technical Guide to the Chemical Properties and Reactivity of 5-(Bromomethyl)isoquinoline for Advanced Synthesis

Abstract

5-(Bromomethyl)isoquinoline is a pivotal heterocyclic building block, extensively utilized in medicinal chemistry and materials science. Its unique structure, featuring an isoquinoline core with a highly reactive bromomethyl group at the 5-position, allows for a wide array of synthetic transformations. This guide provides an in-depth analysis of its chemical properties, core reactivity principles, and key synthetic applications. We delve into the causality behind experimental choices for nucleophilic substitution reactions and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Introduction to this compound

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, valued for its ability to interact with diverse biological targets.[1][2][3] this compound merges this privileged heterocycle with a reactive bromomethyl moiety (-CH₂Br). This functional group acts as a potent electrophilic site, making the molecule an excellent precursor for introducing the isoquinolin-5-ylmethyl scaffold into larger, more complex structures.[4] The key to its synthetic utility lies in the lability of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 158654-74-1 | [4][5][6] |

| Molecular Formula | C₁₀H₈BrN | [6] |

| Molecular Weight | 222.08 g/mol | [4][6] |

| Appearance | Off-white to yellow or brown solid/powder | N/A |

| Melting Point | 26 - 28 °C (for the free base) | [7] |

| Solubility | Soluble in chloroform, dichloromethane, DMSO. The hydrobromide salt shows enhanced solubility in polar solvents. | [4] |

Spectroscopic Data Insights:

-

¹H NMR: The proton NMR spectrum is characteristic. The most downfield signals typically correspond to the protons on the heterocyclic ring. The benzylic protons of the bromomethyl group (-CH₂Br) appear as a distinct singlet, usually in the range of δ 4.5-5.0 ppm in CDCl₃, providing a clear diagnostic peak for monitoring reactions.

-

¹³C NMR: The carbon spectrum will show signals for the nine carbons of the isoquinoline ring system and one signal for the bromomethyl carbon. The benzylic carbon is typically found in the range of δ 30-35 ppm.

Core Reactivity Principles: The Benzylic Bromide

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group.[4] This carbon is highly susceptible to nucleophilic attack due to two main factors:

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.

-

Benzylic Position: The carbon atom is "benzylic" to the isoquinoline ring system. This position stabilizes the transition state of substitution reactions.

The predominant mechanism for reactions at this site is the bimolecular nucleophilic substitution (Sₙ2) reaction . In this process, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral (though in this case, it is prochiral).

The high regioselectivity for attack at the bromomethyl group over the isoquinoline ring itself is a key feature. While nucleophilic attack on the isoquinoline ring can occur (typically at the C1 position), the conditions required are generally much harsher.[8][9] The reactivity of the benzylic halide is significantly greater, directing transformations to the desired side chain.[4]

Caption: General Sₙ2 mechanism for this compound.

Synthetic Applications & Key Transformations

The Sₙ2 reactivity of this compound makes it a versatile reagent for coupling with a wide range of nucleophiles.

N-Alkylation: Synthesis of Amines

Reaction with primary and secondary amines is a straightforward and common transformation, yielding 5-(aminomethyl)isoquinoline derivatives. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to neutralize the HBr generated. The choice of solvent (e.g., acetonitrile, DMF, THF) depends on the solubility of the reactants.

-

Causality: A base is crucial to deprotonate the amine nucleophile after the initial alkylation, preventing the formation of the ammonium salt which would be unreactive. Using an excess of the amine reactant can also serve this purpose, but this is often not economical.

O-Alkylation: Synthesis of Ethers

Alcohols and phenols can be used as nucleophiles to form the corresponding ethers.[4] These reactions typically require a stronger base (e.g., NaH, K₂CO₃) to first deprotonate the alcohol/phenol, generating the more potent alkoxide/phenoxide nucleophile.

-

Causality: The hydroxyl group of an alcohol or phenol is only weakly nucleophilic. Conversion to the corresponding alkoxide/phenoxide by a base like sodium hydride (NaH) dramatically increases its nucleophilicity, allowing the Sₙ2 reaction to proceed efficiently.

S-Alkylation: Synthesis of Thioethers

Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides).[4] The reaction can often be carried out under similar conditions to N-alkylation, using a mild base like K₂CO₃.

-

Causality: Due to the higher polarizability and lower electronegativity of sulfur compared to oxygen, thiols and especially thiolates (RS⁻) are exceptionally potent nucleophiles, often reacting faster and more cleanly than their oxygen counterparts.

Detailed Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of N-((isoquinolin-5-yl)methyl)aniline.

Objective: To synthesize an N-alkylated derivative via an Sₙ2 reaction.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous (0.1 M concentration)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

TLC plates (silica gel), ethyl acetate, hexanes

-

Separatory funnel, rotary evaporator

Caption: Workflow for N-alkylation of this compound.

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 4.50 mmol), anhydrous potassium carbonate (1.24 g, 9.00 mmol), and anhydrous acetonitrile (45 mL).

-

Addition: While stirring, add aniline (0.45 mL, 4.95 mmol) to the suspension.

-

Reaction: Fit the flask with a condenser and heat the mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 25 mL) and then brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-((isoquinolin-5-yl)methyl)aniline.

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The characteristic singlet for the -CH₂Br- protons will be replaced by a new singlet or doublet (depending on coupling to an N-H proton) for the -CH₂-NH- protons.

Handling, Storage, and Safety

This compound is a reactive alkylating agent and should be handled with care.

-

Safety Precautions: As a potential lachrymator and skin irritant, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, moisture, and incompatible materials such as strong bases and oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a versatile and highly valuable intermediate in synthetic chemistry. Its reactivity is dominated by the electrophilic nature of the benzylic bromide, which allows for predictable and efficient Sₙ2 reactions with a host of nucleophiles. This reliability makes it an essential tool for the construction of complex molecules, particularly in the field of drug discovery where the isoquinoline motif is frequently employed to generate novel therapeutic agents. A firm grasp of its properties, reactivity, and handling requirements enables researchers to fully exploit its synthetic potential.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Alchem.Pharmtech. CAS 158654-74-1 | this compound. [Link]

-

ChemWhat. Isoquinoline, 5-(bromomethyl)- (9CI) CAS#: 158654-74-1. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. In Isoquinoline (5th ed.). Wiley. [Link]

-

SlideShare. Preparation and Properties of Isoquinoline. [Link]

-

ResearchGate. Alkylation of isoquinoline with alkenyl boronates using different... | Scientific Diagram. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Amanote Research. (PDF) Synthesis of 5-Bromoisoquinoline and. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromoisoquinoline: A Foundational Heterocyclic Building Block for Chemical Research. [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Link]

-

University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

-

MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

-

Spectrabase. 1H-benz[de]isoquinoline-1,3(2H)-dione, 5-bromo- - Optional[1H NMR] - Spectrum. [Link]

-

National Institutes of Health. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

GCW Gandhi Nagar Jammu. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chemwhat.com [chemwhat.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. CAS 2031269-14-2 | tert-butyl 5-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate - Synblock [synblock.com]

Spectroscopic data (NMR, IR, MS) for 5-(Bromomethyl)isoquinoline

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)isoquinoline

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal reagent and building block in the fields of medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group attached to the stable isoquinoline scaffold, allowing for its facile incorporation into more complex molecular architectures. Accurate and unambiguous structural confirmation of this compound is paramount for any downstream application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and quality control of this compound. We will delve into the rationale behind the expected spectral features, provide field-proven protocols for data acquisition, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Rationale for Synthesis and Spectroscopic Validation

In any multi-step synthesis, the purity and structural integrity of each intermediate are critical for the success of the subsequent steps and the identity of the final product. This compound is often not commercially available in large quantities and is typically synthesized as needed. A common and effective method is the radical bromination of 5-methylisoquinoline using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

The workflow for synthesizing and validating this key intermediate is a self-validating system. The synthesis protocol must yield a product whose spectroscopic signature perfectly matches the expected data. Any deviation signals the presence of impurities, starting material, or side products, necessitating further purification or a re-evaluation of the synthetic methodology.

Caption: Synthesis and Validation Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. The chemical environment of each proton and carbon atom generates a unique signal, confirming not only the presence of the isoquinoline core and the bromomethyl group but also their specific connectivity at the 5-position.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct, interpretable signals for the aromatic protons and the benzylic methylene protons. The key diagnostic signal is the singlet for the -CH₂Br protons, which typically appears in a region distinct from other signals.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~9.2 - 9.3 | s | - |

| H3 | ~8.5 - 8.6 | d | ~5.5 - 6.0 |

| H4 | ~7.6 - 7.7 | d | ~5.5 - 6.0 |

| Aromatic Protons | ~7.7 - 8.2 | m | - |

| -CH₂Br | ~4.7 - 4.9 | s | - |

Data predicted based on typical values for isoquinoline derivatives.[1][2]

Expert Analysis:

-

-CH₂Br Singlet: The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a characteristic singlet. Its chemical shift is downfield (~4.7-4.9 ppm) due to the deshielding effect of the adjacent bromine atom.[2] This peak is often the first one a scientist looks for.

-

Isoquinoline Protons: The protons on the heterocyclic ring (H1, H3, H4) are typically well-resolved. H1 is the most deshielded due to its proximity to the nitrogen atom.[1] The protons on the benzenoid ring will appear as a more complex multiplet, influenced by the electron-withdrawing nature of the bromomethyl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | ~30 - 33 |

| Aromatic C (Quaternary) | ~125 - 138 |

| Aromatic CH | ~120 - 153 |

| C1 | ~152 - 153 |

| C3 | ~143 - 144 |

Data predicted based on known substituent effects and data for related structures.[2][3][4]

Expert Analysis:

-

-CH₂Br Carbon: The most telling signal is the upfield peak around 30-33 ppm, which is characteristic of a carbon atom bonded to a bromine.[2] Its presence is strong evidence for the success of the bromination reaction.

-

Aromatic Carbons: The nine carbons of the isoquinoline ring will appear in the typical aromatic region (120-153 ppm). The exact assignment of each carbon often requires advanced 2D NMR techniques (like HSQC/HMBC), but the overall pattern confirms the presence of the isoquinoline core.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover -1 to 11 ppm.

-

Use a standard 90° pulse.

-

Set a relaxation delay of 2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover 0 to 160 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shifts using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will confirm the presence of the aromatic system and the carbon-halogen bond.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C and C=N Ring Stretch | Medium |

| 1500 - 1400 | Aromatic C=C and C=N Ring Stretch | Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Strong |

| 650 - 550 | C-Br Stretch | Medium |

Data based on characteristic absorption frequencies for aromatic and halogenated compounds.[5]

Expert Analysis:

-

Aromatic Fingerprints: The presence of sharp bands above 3000 cm⁻¹ confirms the C-H bonds are on an aromatic ring.[5] The series of absorptions between 1620-1400 cm⁻¹ are characteristic of the isoquinoline ring system's stretching vibrations.

-

Substitution Pattern: The pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide clues about the substitution pattern on the benzene ring portion of the isoquinoline.

-

C-Br Bond: A key, albeit sometimes weak, absorption in the lower frequency region (650-550 cm⁻¹) corresponds to the C-Br stretching vibration, providing direct evidence of the bromomethyl group.

Experimental Protocol: ATR-IR Data Acquisition

-

Background Collection: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The most distinctive feature is the isotopic signature of bromine.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Daltons) | Assignment | Key Feature |

|---|---|---|

| 223 | [M+2]⁺˙ Molecular Ion (with ⁸¹Br) | Approx. 98% the intensity of the M⁺˙ peak |

| 221 | [M]⁺˙ Molecular Ion (with ⁷⁹Br) | Base Peak or high intensity |

| 142 | [M-Br]⁺ (Isoquinolinyl-methyl cation) | Loss of bromine radical |

| 128 | [C₉H₆N]⁺ (Isoquinoline radical cation fragment) | Fragmentation of the side chain |

Expert Analysis:

-

Bromine Isotopic Pattern: Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio. This results in two molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) of nearly equal intensity, separated by 2 Da.[2] This doublet is an unambiguous indicator of a molecule containing a single bromine atom.

-

Fragmentation Pathway: Under electron ionization, the weakest bond is likely to cleave first. The C-Br bond is weaker than the C-C or C-H bonds of the aromatic system. Therefore, the most prominent fragment is expected to be at m/z 142, corresponding to the loss of the bromine radical to form the stable benzylic-type isoquinolinyl-methyl cation ([M-Br]⁺).

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and key fragments.

-

Data Analysis: Examine the resulting mass spectrum for the molecular ion peaks (m/z 221 and 223) to confirm the molecular weight. Analyze the fragmentation pattern to further corroborate the structure.

Conclusion

The structural elucidation of this compound is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic -CH₂Br singlet in the ¹H NMR, the C-Br carbon signal around 30 ppm in the ¹³C NMR, the C-Br stretch in the IR spectrum, and, most definitively, the M/M+2 isotopic pattern in the mass spectrum, together provide an unassailable confirmation of the target structure. Adherence to the validated protocols described herein ensures data of the highest quality and integrity, empowering researchers to proceed with confidence in their downstream applications.

References

-

MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

-

Masaryk University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Solubility of 5-(Bromomethyl)isoquinoline and its hydrobromide salt

An In-Depth Technical Guide to the Solubility of 5-(Bromomethyl)isoquinoline and its Hydrobromide Salt

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, bioavailability, and ultimate therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient's (API) solubility characteristics is not merely a regulatory checkbox but a foundational pillar of rational formulation design. This guide provides a detailed examination of the solubility profiles of this compound, a versatile heterocyclic building block, and its hydrobromide salt. We will explore the theoretical underpinnings of solubility, the strategic rationale for salt formation, and present robust, field-proven protocols for its experimental determination.

Introduction: The Central Role of Solubility in Drug Development

In the journey from a new chemical entity (NCE) to a marketed drug, few physicochemical properties are as pivotal as aqueous solubility.[1] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1] Poor aqueous solubility is a major hurdle in modern drug discovery, with over 40% of NCEs exhibiting this challenging characteristic.[1] This issue can lead to low and erratic bioavailability, complicating dose selection and potentially masking the true pharmacological potential of a promising compound.[2][3][4]

This compound is a key intermediate in medicinal chemistry. The isoquinoline scaffold is a "privileged structure," forming the core of numerous pharmacologically active molecules with applications including anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The reactive bromomethyl group at the 5-position serves as a versatile chemical handle for synthesizing a diverse library of derivatives through nucleophilic substitution.[7] However, like many heterocyclic compounds, the free base form may exhibit limited aqueous solubility.

To overcome this, one of the most effective and widely adopted strategies in pharmaceutical development is salt formation.[8][9] By converting a weakly basic or acidic API into a salt, properties such as solubility, dissolution rate, stability, and manufacturability can be significantly improved.[9][10] This guide specifically examines the hydrobromide (HBr) salt of this compound, a common choice for enhancing the aqueous solubility and handling characteristics of basic APIs.[7][11]

Physicochemical Profile: Free Base vs. Hydrobromide Salt

The decision to use a free base or a salt form is dictated by the intended application and the specific challenges presented by the molecule.

This compound (Free Base)

-

Structure: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a bromomethyl substituent.

-

Properties: The nitrogen atom in the isoquinoline ring imparts weak basicity (isoquinoline pKa ≈ 5.14).[12] This allows for protonation in acidic environments. As a neutral organic molecule, its solubility is generally higher in organic solvents than in water. The reactive bromomethyl group makes the compound a potent electrophile, crucial for its role as a synthetic intermediate.[7]

This compound Hydrobromide (Salt)

-

Structure: The salt is formed by the protonation of the basic nitrogen atom of the isoquinoline ring by hydrobromic acid.

-

Rationale for Use: The primary motivation for converting the free base to its HBr salt is to enhance its solubility in polar solvents, particularly water and aqueous buffers.[7][11] This is critical for facilitating handling in laboratory settings, preparing stock solutions for biological assays, and developing aqueous-based formulations.[11][13]

-

Impact on Solubility & Dissolution: Salt formation dramatically impacts the dissolution process.[14] The ionic nature of the salt crystal lattice increases its hydrophilicity and facilitates wettability.[14] Upon dissolution, the salt dissociates into the protonated isoquinoline cation and the bromide anion, leading to a higher concentration of the API in solution compared to the intrinsic solubility of the neutral free base. This enhanced dissolution rate is often the key to overcoming absorption limitations for poorly soluble compounds.[8][14]

The Duality of Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is essential to distinguish between two key measurements that serve different purposes in the drug discovery pipeline.[3][15]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid form.[15][16] It is a critical parameter for lead optimization and formulation development, as it defines the upper limit of the concentration gradient for passive diffusion.[2][3]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][4] Kinetic solubility assays are high-throughput and valuable in early discovery for rapidly screening and ranking large numbers of compounds.[3][4] However, these values are often higher than thermodynamic solubility because they may represent the solubility of a metastable or amorphous form, not the most stable crystalline state.[17]

The relationship between these concepts can be visualized as follows:

Caption: Relationship between Thermodynamic and Kinetic Solubility in Drug Development.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable and universally accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the WHO and ICH.[16][18][19][20]

Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured in the supernatant.

Materials & Equipment

-

This compound (Free Base) and its HBr Salt

-

Buffer systems (pH 1.2, 4.5, 6.8, and 7.4 recommended)

-

Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)[19][21]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated HPLC-UV or LC-MS/MS system for quantification

-

pH meter

Step-by-Step Methodology

-

Buffer Preparation: Prepare aqueous buffers according to pharmacopeial standards (e.g., USP) at a minimum of three pH levels covering the physiological range of the gastrointestinal tract (pH 1.2, 4.5, and 6.8).[22][23] Including a physiological buffer at pH 7.4 is also recommended.

-

Sample Preparation: Add an excess amount of the solid test compound (either free base or HBr salt) to a known volume of each buffer in a sealed vial. "Excess" ensures that a solid phase remains at the end of the experiment, which is a prerequisite for equilibrium.

-

Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a predetermined time sufficient to reach equilibrium. A preliminary study should establish this time, but 24 to 48 hours is typical.[3]

-

Phase Separation: After equilibration, allow the samples to stand briefly to let the larger particles settle. Separate the saturated supernatant from the excess solid using either high-speed centrifugation or filtration through a chemically inert, non-adsorptive filter (e.g., PVDF). This step is critical to avoid contamination of the supernatant with undissolved solid particles.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Post-Experiment Verification:

-

Measure Final pH: It is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[23][24]

-

Solid State Analysis: If possible, recover the remaining solid and analyze it (e.g., by DSC or PXRD) to confirm that no polymorphic or phase transformation has occurred during the experiment.[19]

-

Experimental Workflow Diagram

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bjcardio.co.uk [bjcardio.co.uk]

- 11. chemimpex.com [chemimpex.com]

- 12. Isoquinoline - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. tandfonline.com [tandfonline.com]

- 17. ovid.com [ovid.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. who.int [who.int]

- 20. mdpi.com [mdpi.com]

- 21. admescope.com [admescope.com]

- 22. database.ich.org [database.ich.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. fda.gov [fda.gov]

An In-depth Technical Guide to 5-(Bromomethyl)isoquinoline (CAS No. 158654-74-1)

This technical guide provides a comprehensive overview of the experimental data and synthetic applications of 5-(bromomethyl)isoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document consolidates available information on its chemical properties, synthesis, characterization, and reactivity, offering insights into its utility as a versatile intermediate for the construction of complex molecular architectures.

Introduction to this compound

This compound (CAS No. 158654-74-1) is a member of the isoquinoline family of compounds, which are known for their wide range of biological activities.[1][2][3] The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][4] this compound, with its reactive bromomethyl group, serves as a crucial electrophilic intermediate, enabling the introduction of the isoquinoline moiety into various molecular frameworks.[5] This reactivity makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of experimental results. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 158654-74-1 | |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | [5] |

| Appearance | Not specified in search results | |

| Melting Point | 83-87 °C (indicative for pure sample) | [5] |

| InChI Key | YDGUDRWCJOVQRC-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Definitive structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet around 4.5-4.75 ppm. The aromatic protons of the isoquinoline ring will exhibit characteristic shifts in the aromatic region of the spectrum.[5]

-

¹³C NMR: A characteristic peak for the bromomethyl carbon is anticipated at approximately 30 ppm.[5]

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum should display the molecular ion peak [M⁺] at m/z 221 and 223, reflecting the characteristic isotopic pattern of a bromine-containing compound.[5]

-

High-Resolution Mass Spectrometry (HRMS) can provide definitive confirmation of the elemental composition by comparing the experimental mass to the calculated theoretical mass for the C₁₀H₉BrN⁺ ion. A match within a few parts per million (ppm) is considered conclusive.[5]

-

Synthesis and Purification

The synthesis of this compound typically involves the radical bromination of a suitable precursor.

Synthetic Workflow

A common approach to synthesize this compound is through the radical bromination of 5-methylisoquinoline. This method is effective for introducing a bromine atom at the benzylic position.

Caption: Synthetic and purification workflow for this compound.

Detailed Protocol: Radical Bromination

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoquinoline in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).

-

Reagent Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a brominating agent, like N-bromosuccinimide (NBS).

-

Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Extraction and Drying: Extract the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification Techniques

To remove unreacted starting materials and byproducts, purification of the crude this compound is essential.

-

Column Chromatography: This is a standard and effective method for purification. A silica gel column is typically employed with a solvent system such as a mixture of hexane and ethyl acetate to separate the desired product from impurities.[5]

-

Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent system.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound in drug discovery and development lies in its reactivity as an electrophilic building block. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.[5]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of the 5-isoquinolylmethyl moiety into diverse molecular scaffolds.

Sources

- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)isoquinoline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability, storage, and handling of 5-(Bromomethyl)isoquinoline. As a pivotal building block in synthetic chemistry, understanding its intrinsic reactivity and sensitivity is paramount to ensuring its integrity and the success of subsequent experimental outcomes.

Core Chemical Profile and Intrinsic Reactivity

This compound is a heterocyclic aromatic compound featuring an isoquinoline core functionalized with a bromomethyl group at the 5-position.[1] Its synthetic utility is derived almost entirely from the high reactivity of the benzylic bromide.

The Benzylic Bromide: A Highly Reactive Electrophilic Center

The key to the compound's reactivity lies in the C-Br bond of the bromomethyl group (-CH₂Br). Bromine is an excellent leaving group, rendering the adjacent benzylic carbon highly susceptible to nucleophilic attack.[1] This inherent electrophilicity dictates its primary chemical transformations and also underlies its stability challenges.

The principal reactions of this compound are summarized below:

| Reaction Type | Description | Reagents/Conditions | Resulting Functional Group |

| Nucleophilic Substitution (SN2) | The most common application. The bromide is readily displaced by a wide range of nucleophiles.[1] | Amines, Thiols, Alkoxides, Cyanides | Aminomethyl, Thioether, Ether, Nitrile |

| Oxidation | The bromomethyl group can be oxidized to yield more oxidized functional groups.[1] | KMnO₄, CrO₃ | Aldehyde, Carboxylic Acid |

| Reduction | The bromomethyl group is susceptible to reduction, removing the halogen.[1] | LiAlH₄, NaBH₄ | Methyl Group (5-methylisoquinoline) |

| Cross-Coupling | The C-Br bond can participate in transition metal-catalyzed reactions to form C-C bonds.[1] | Arylboronic acids (Suzuki Coupling) | Arylmethyl Group |

Its hydrobromide salt is frequently used in research settings to improve solubility in polar solvents, which can facilitate easier handling in the laboratory.[1][2]

Stability Profile and Degradation Pathways

The high reactivity of this compound makes it susceptible to degradation from several environmental factors. Its stability is not passive; it is an active challenge that requires stringent control of its environment.

Primary Instability Factors

-

Moisture (Hydrolysis): The compound is hygroscopic.[1][3] Atmospheric moisture is a critical adversary. The benzylic bromide can readily undergo hydrolysis, especially in the presence of trace amounts of base, to form the corresponding and often undesired 5-(hydroxymethyl)isoquinoline.[4] This is the most common degradation pathway.

-

Light Sensitivity: The compound is noted to be light-sensitive.[5] Exposure to light, particularly UV wavelengths, can initiate radical reactions, leading to decomposition and the formation of colored impurities.

-

Chemical Incompatibilities: Due to its electrophilic nature, this compound is incompatible with a range of chemicals. Storing it away from these substances is crucial to prevent unintended reactions.

-

Strong Bases: Can promote elimination reactions or accelerate hydrolysis.

-

Strong Oxidizing Agents: Can oxidize the bromomethyl group, converting the starting material into byproducts like isoquinoline-5-carbaldehyde or isoquinoline-5-carboxylic acid.[1][6]

-

Strong Acids: While often used as a hydrobromide salt, strong, non-coordinating acids may cause complex reactions or degradation.[6]

-

Nucleophiles: Any unintended nucleophiles present in the storage environment can react with the compound.

-

The diagram below illustrates the primary degradation pathway via hydrolysis and reactions with other incompatible chemical classes.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity and reactivity of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate the risks identified in Section 2.0. This involves creating a cold, dark, dry, and inert environment.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C.[7] | Slows the rate of all potential degradation reactions, including hydrolysis and decomposition. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Excludes atmospheric moisture to prevent hydrolysis, given its hygroscopic nature.[1][3] |

| Light | Store in an amber or opaque vial. Place inside a secondary container to exclude all light. | Prevents light-induced radical degradation.[5] |

| Container | Tightly sealed, chemically resistant glass vial with a secure cap (e.g., PTFE-lined). | Prevents moisture ingress and reaction with container materials.[2][5] Ensure the container is clearly labeled. |

| Location | A dry, cool, and well-ventilated area designated for reactive chemicals. Store away from incompatible materials.[2][6] | Prevents accidental contact with acids, bases, and oxidizing agents. |

Experimental Protocol: Weighing and Dispensing

Handling this compound requires careful execution to prevent exposure and maintain compound integrity.

-

Preparation: Before retrieving the compound from storage, prepare the workspace. Ensure a chemical fume hood is operational.[6] Have all necessary glassware, spatulas, and solvents ready.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant nitrile gloves.[6]

-

Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Conduct all manipulations within the chemical fume hood.[6] Open the container and quickly weigh the desired amount into a tared, dry vial. Avoid creating dust.[5]

-

Sealing and Storage: Immediately and securely seal both the primary stock container and the newly weighed sample. Purge the stock container with inert gas before re-sealing if possible.

-